2-Chloro-5-methylthiazolo[5,4-b]pyridine
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Overview
Description
2-Chloro-5-methylthiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylthiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate. This reaction leads to the formation of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine, which can be further processed to yield the desired thiazolo[5,4-b]pyridine compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of solid triphosgene or diphosgene as chlorination reagents to replace phosphorus oxychloride, thereby reducing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylthiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-5-methylthiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as a phosphoinositide 3-kinase inhibitor, showing potent inhibitory activity in enzymatic assays.
Biological Research: The compound has been investigated for its antimicrobial, antifungal, and antitumor activities.
Industrial Applications: It can be used in the synthesis of various pharmaceutical compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylthiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . The compound’s structure allows it to form key hydrogen bonds with the kinase, stabilizing the inhibitor-kinase complex.
Comparison with Similar Compounds
2-Chloro-5-methylthiazolo[5,4-b]pyridine can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
2-Pyridyl-4-morpholinyl substituted thiazolo[5,4-b]pyridine: These compounds also exhibit potent phosphoinositide 3-kinase inhibitory activity but differ in their substituents and overall potency.
6-Chloro-2-methylthiazolo[5,4-b]pyridine: This compound has a similar core structure but with different substituents, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Chloro-5-methylthiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused to a pyridine ring, with specific substitutions that enhance its pharmacological properties. The following sections detail its synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves the annulation of a thiazole ring to a pyridine ring. Common methods include:
- Substitution Reactions : The chlorine atom at the 2-position can be substituted with various nucleophiles.
- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, affecting the oxidation states of sulfur and nitrogen atoms in the thiazole ring.
Antitumor Activity
Research has indicated that this compound exhibits potent antitumor activity. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including:
These results suggest that the compound may act as a potential therapeutic agent for cancer treatment.
Enzyme Inhibition
One of the most notable biological activities of this compound is its role as a phosphoinositide 3-kinase (PI3K) inhibitor. It demonstrates high inhibitory potency against different isoforms of PI3K:
Isoform | IC50 (nM) |
---|---|
PI3Kα | 3.4 |
PI3Kγ | 1.8 |
PI3Kδ | 2.5 |
PI3Kβ | ~30 |
The selectivity for PI3Kα, γ, and δ over β indicates its potential for targeted cancer therapies without affecting normal cellular functions significantly .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial and fungal strains, suggesting its potential use in treating infectious diseases .
The mechanism by which this compound exerts its biological effects primarily involves binding to specific molecular targets. For instance:
- PI3K Inhibition : The compound binds to the ATP-binding pocket of the PI3K enzyme, disrupting its activity and downstream signaling pathways associated with cell growth and survival .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Effects : Variations in substituents at different positions on the thiazole or pyridine rings can significantly alter biological activity.
- Functional Group Modifications : Modifying functional groups attached to the core structure can enhance potency or selectivity for specific targets.
For example, derivatives with morpholinyl or methoxy substituents have shown improved PI3K inhibitory activity compared to unsubstituted analogs .
Case Studies
A recent study focused on synthesizing novel derivatives based on the thiazolo[5,4-b]pyridine scaffold demonstrated that certain modifications led to enhanced biological activities against cancer cell lines and improved selectivity profiles for enzyme inhibition .
Properties
IUPAC Name |
2-chloro-5-methyl-[1,3]thiazolo[5,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVAUNPEEBBIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190927-27-5 |
Source
|
Record name | 2-chloro-5-methyl-[1,3]thiazolo[5,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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